molecular formula C10H10N4O4 B14013083 n,n'-Benzene-1,4-diylbis(n-nitrosoacetamide) CAS No. 46893-09-8

n,n'-Benzene-1,4-diylbis(n-nitrosoacetamide)

Cat. No.: B14013083
CAS No.: 46893-09-8
M. Wt: 250.21 g/mol
InChI Key: QXDUVTBORLYBPL-UHFFFAOYSA-N
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Description

n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide): is an organic compound characterized by the presence of nitroso groups attached to acetamide moieties, which are further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) typically involves the reaction of benzene-1,4-diamine with nitrosoacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Dissolution of benzene-1,4-diamine in a suitable solvent such as dichloromethane.
  • Addition of nitrosoacetyl chloride dropwise while maintaining the temperature at around 0°C.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Purification of the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitroso groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) involves its interaction with molecular targets such as enzymes and proteins. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This interaction can result in the inhibition of enzyme activities or the disruption of protein-protein interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

    n,n’-Benzene-1,4-diylbis(n,4-dimethylbenzenesulfonamide): Similar structure but with sulfonamide groups instead of nitroso groups.

    n,n’-Benzene-1,4-diylbis(2-chloroacetamide): Contains chloroacetamide groups instead of nitrosoacetamide groups.

Uniqueness: n,n’-Benzene-1,4-diylbis(n-nitrosoacetamide) is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

46893-09-8

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

N-[4-[acetyl(nitroso)amino]phenyl]-N-nitrosoacetamide

InChI

InChI=1S/C10H10N4O4/c1-7(15)13(11-17)9-3-5-10(6-4-9)14(12-18)8(2)16/h3-6H,1-2H3

InChI Key

QXDUVTBORLYBPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)N=O)N=O

Origin of Product

United States

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